(4-Ethylthiophen-2-yl)boronic acid
Overview
Description
(4-Ethylthiophen-2-yl)boronic acid is a boronic acid derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in polar solvents such as water and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Ethylthiophen-2-yl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic ester or boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or alkane.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with an aryl halide to form a biaryl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Major Products Formed
Oxidation: Boronic esters or boronic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-Ethylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound is used in the development of sensors and probes for detecting biological molecules.
Medicine: It has potential therapeutic applications, including the development of drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Ethylthiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and probes for detecting biological molecules. The compound can also act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Trifluoromethylphenylboronic acid
Uniqueness
(4-Ethylthiophen-2-yl)boronic acid is unique due to its thiophene ring, which imparts distinct electronic properties compared to other boronic acids. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and sensors .
Properties
IUPAC Name |
(4-ethylthiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO2S/c1-2-5-3-6(7(8)9)10-4-5/h3-4,8-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVTRDAHRNTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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